

7-Chloro-4-Chromanone: A Comprehensive Physicochemical Profile

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Compound of Interest

Compound Name: 7-Chloro-4-chromanone

Cat. No.: B101736

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **7-Chloro-4-chromanone** (CAS No: 18385-72-3) is a halogenated derivative of chromanone, a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring.^[1] Chromanones are recognized as "privileged structures" in medicinal chemistry, serving as crucial building blocks and intermediates for a diverse range of pharmacologically active molecules.^{[1][2]} The absence of the C2-C3 double bond distinguishes chromanones from their chromone counterparts, leading to significant variations in their biological activities.^{[1][3]} This technical guide provides an in-depth overview of the core physicochemical properties, analytical methodologies, and synthetic pathways of **7-Chloro-4-chromanone**, a compound of significant interest in pharmaceutical research and development.^[4]

Core Physicochemical Properties

The fundamental physicochemical characteristics of **7-Chloro-4-chromanone** are summarized below. These properties are critical for its handling, formulation, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	18385-72-3	[4] [5] [6]
Molecular Formula	C ₉ H ₇ ClO ₂	[7]
Molecular Weight	182.61 g/mol	[8]
Melting Point	66 - 68 °C	[8]
Appearance	White to off-white solid	[9]
Purity (Commercially)	≥ 97%	[4]
Storage Conditions	Store in a cool, dry area	[6]

Spectroscopic and Analytical Data

Structural elucidation and confirmation of **7-Chloro-4-chromanone** rely on standard spectroscopic techniques. The expected spectral characteristics are detailed below.

Technique	Key Features and Expected Observations
¹ H NMR	Protons on the methylene groups (C2 and C3) are expected to appear as triplets due to mutual coupling.[10] Aromatic protons will exhibit complex splitting patterns influenced by the chloro and carbonyl substituents. The substituent effect on the methylene group at the 3-position typically results in a deshielding effect, with signals appearing around 2.70 ppm. [11]
¹³ C NMR	The carbonyl carbon (C4) is expected to have a characteristic downfield shift ($\delta > 190$ ppm).[10] Signals for the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.[11]
IR Spectroscopy	A strong absorption band is expected in the region of 1680-1710 cm^{-1} corresponding to the C=O (carbonyl) stretching vibration.[10][12] C-H stretching vibrations for the aromatic ring are expected between 3000-3100 cm^{-1} , while C-H stretches for the CH_2 groups will appear just below 3000 cm^{-1} .[12]
Mass Spectrometry	The mass spectrum will show a molecular ion peak (M^+) and a characteristic ($\text{M}+2$) peak with an intensity of approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols & Methodologies

Synthesis of Chroman-4-ones: General Protocol

The synthesis of substituted chroman-4-ones often involves the intramolecular cyclization of an appropriate precursor. A common and efficient method is the acid-catalyzed cyclization of a 3-aryloxypropionic acid.[13]

Reaction: 3-(m-chlorophenoxy)propionic acid → **7-Chloro-4-chromanone**

Procedure:

- A mixture of the 3-aryloxypropionic acid (1.0 mmol) and a catalyst such as acid-activated Montmorillonite K-10 (300% by weight) is prepared in a solvent like toluene (2 mL).[13]
- The reaction mixture is heated to reflux under an inert atmosphere for approximately 30-45 minutes.[13]
- Reaction progress is monitored using Thin Layer Chromatography (TLC).[5]
- Upon completion, the mixture is cooled to room temperature and diluted with a solvent such as CH_2Cl_2 (10-15 mL).[13]
- The solid catalyst is removed by filtration and washed with the solvent.[13]
- The combined organic filtrate is concentrated under reduced pressure.[13]
- The crude product is purified, often by extraction with a non-polar solvent like hexane, to yield the pure chromanone.[13]

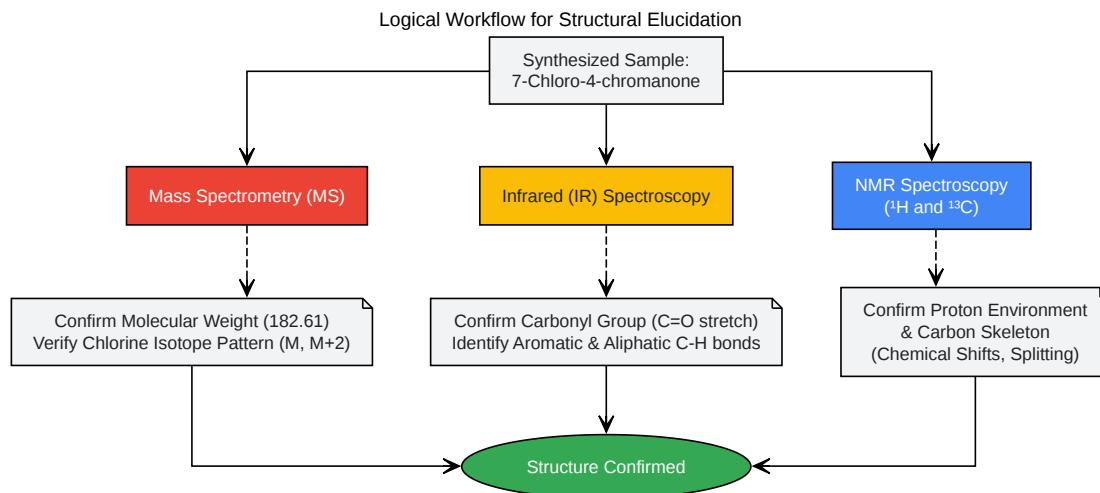


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General Synthesis Workflow

Analytical Characterization Workflow

The identity and purity of the synthesized **7-Chloro-4-chromanone** are confirmed through a logical sequence of analytical techniques.



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Structural Elucidation Workflow

Reactivity, Stability, and Applications

Reactivity: **7-Chloro-4-chromanone** is a versatile chemical intermediate.^[4] The chromanone scaffold can undergo various transformations:

- **Carbonyl Group Reactions:** The ketone at the C4 position can be reduced to a secondary alcohol.^[9]
- **Substitution Reactions:** The aromatic ring can undergo further substitution, although the existing chloro- and carbonyl- groups will direct the position of new substituents.^[4]

- Domino Reactions: Chromones and chromanones can participate in domino reactions with activated carbonyl compounds, allowing for the rapid construction of complex molecular architectures.[14][15]

Stability and Storage: The compound should be stored in a cool, dry area to ensure its stability. [6] It is a combustible solid.[16]

Applications in Drug Development: Chromanone derivatives exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1] [10][17] The 7-chloro substitution can significantly influence the molecule's electronic properties and its ability to interact with biological targets. As a key building block, **7-Chloro-4-chromanone** is used in the synthesis of more complex molecules for evaluation as novel therapeutic agents, particularly as enzyme inhibitors or receptor modulators.[4][9] For instance, substituted chroman-4-ones have been synthesized and evaluated as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.[9]

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